N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(N-(1-Methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzo[d][1,3]dioxole (1,3-benzodioxole) core linked to a carboxamide group. The carboxamide nitrogen is substituted with a sulfamoyl ethyl moiety, where the sulfamoyl group is further modified with a 1-methoxypropan-2-yl chain.
Properties
IUPAC Name |
N-[2-(1-methoxypropan-2-ylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6S/c1-10(8-20-2)16-23(18,19)6-5-15-14(17)11-3-4-12-13(7-11)22-9-21-12/h3-4,7,10,16H,5-6,8-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZLLWMATACXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NS(=O)(=O)CCNC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core This core can be synthesized through a series of reactions, including cyclization and functional group modifications The sulfamoyl group is introduced via sulfonation reactions, while the carboxamide group is added through amidation reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: It has potential therapeutic applications, including as a lead compound for drug development.
Industry: The compound’s properties make it suitable for use in various industrial processes, such as catalysis and material science.
Mechanism of Action
The mechanism by which N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous benzodioxole-carboxamide derivatives, focusing on structural variations, synthesis, and functional implications.
Substituent Variations and Physicochemical Properties
Notes:
- The target compound’s sulfamoyl ethyl group distinguishes it from alkyl- or aryl-substituted analogs (e.g., HSD-2, Compound 57). This substitution likely enhances solubility in polar solvents compared to purely aromatic derivatives.
Pharmacological and Functional Insights
- Umami Flavor Compounds (): N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide and its analogs exhibit low toxicity (LD₅₀ > 2,000 mg/kg in rats), suggesting the benzodioxole core is biocompatible. The target compound’s sulfamoyl group may alter taste receptor interactions .
- The target compound’s sulfamoyl group could modulate enzyme affinity .
- Anticancer Activity (): HSD-2 and HSD-4 were screened for cytotoxicity, though results are unspecified. The target compound’s sulfamoyl moiety may enhance solubility for in vivo testing .
Biological Activity
N-(2-(N-(1-methoxypropan-2-yl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, with CAS number 899968-32-2, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 344.39 g/mol
- Structure : The compound features a benzo[d][1,3]dioxole core with a sulfamoyl and carboxamide functional groups, which are critical for its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative potential of compounds similar to this compound. For instance, derivatives of benzimidazole carboxamides demonstrated significant activity against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 10 | HCT 116 | 3.7 |
| Compound 12 | MCF-7 | 3.1 |
| Compound 36 | HEK 293 | 5.3 |
These results suggest that structural modifications can enhance the antiproliferative efficacy against specific cancer types .
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. Similar sulfamoyl-containing compounds have shown selective antibacterial activity against Gram-positive strains such as Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 8 µM to 32 µM . The presence of methoxy groups may enhance lipophilicity, improving membrane penetration and bioactivity.
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression or induce apoptosis in cancer cells.
- Antioxidant Properties : Some derivatives have shown antioxidative activity, which can contribute to their anticancer effects by reducing oxidative stress in cells .
Case Studies
A study focusing on related compounds illustrated their cytotoxic effects on solid tumor cell lines while also evaluating their impact on pro-inflammatory cytokines such as IL-6 and TNF-α. The results indicated that these compounds could modulate inflammatory responses in addition to exhibiting direct cytotoxicity .
Summary of Findings
The following table summarizes key findings on the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
